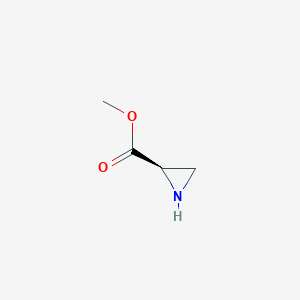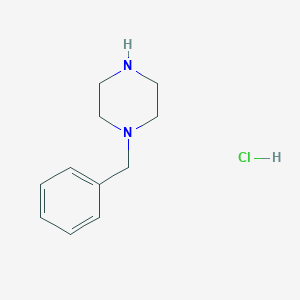
1-benzylpiperazine Hydrochloride
Overview
Description
N-Benzylpiperazine hydrochloride is a chemical compound that belongs to the piperazine class. It is a derivative of piperazine, where a benzyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its stimulant properties and has been used both in scientific research and recreationally. It was first synthesized in 1944 and has since been studied for various applications .
Mechanism of Action
Target of Action
1-Benzylpiperazine Hydrochloride, also known as N-Benzylpiperazine hydrochloride or N-Benzyl piperazine hydrochloride, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.
Mode of Action
The compound acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It exhibits amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
Its action on the serotonergic and dopaminergic systems suggests that it may influence pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
It is known to be metabolized in the liver and excreted renally . The compound’s bioavailability is currently unknown .
Result of Action
The action of this compound results in stimulant and euphoriant effects , similar to those of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its recreational use has been associated with hospitalizations for adverse events . Moreover, its continued availability over the Internet makes this intoxication a continued concern .
Biochemical Analysis
Biochemical Properties
1-Benzylpiperazine Hydrochloride has been shown to interact with various enzymes and proteins. It has been found to be an active pharmacophoric group for Acetylcholinesterase (AChE) inhibition . The compound binds to both the CAS and PAS of AChE and acts as a selective inhibitor of Monoamine Oxidase B (MAO-B) .
Cellular Effects
The effects of this compound on cells resemble that of an amphetamine-type drug . It interacts with numerous different receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to both the CAS and PAS of AChE and acts as a selective inhibitor of MAO-B .
Temporal Effects in Laboratory Settings
It is known that the compound has stimulant and euphoric properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher plasma levels of the compound are associated with an increased incidence of seizures .
Metabolic Pathways
It is known that the compound is a selective inhibitor of MAO-B .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylpiperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of piperazine with benzyl chloride. The reaction is typically carried out in an organic solvent such as ethanol at elevated temperatures. The reaction mixture is then purified to obtain the desired product .
Another method involves the Blanc reaction, where paraformaldehyde and hydrochloric acid are used to produce the intermediate, which is then reacted with piperazine to form N-Benzylpiperazine . This method is advantageous as it avoids the use of metal catalysts and produces high yields.
Industrial Production Methods
Industrial production of N-Benzylpiperazine hydrochloride often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The final product is typically crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Benzylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: N-Benzylpiperazine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Benzylpiperazine derivatives with oxidized functional groups.
Reduction: Reduced forms of N-Benzylpiperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-Benzylpiperazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, including as a treatment for neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A closely related compound with similar stimulant properties.
N-Methylbenzylamine: Another derivative with pharmacophoric activity.
Piperazine: The parent compound, which is less potent as a stimulant
Uniqueness
N-Benzylpiperazine hydrochloride is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This makes it a valuable compound for research into neurological and psychiatric disorders. Its stimulant properties also make it distinct from other piperazine derivatives .
Properties
IUPAC Name |
1-benzylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFWIYFGGDGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5321-63-1 | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110475-31-5, 5321-63-1 | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylpiperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110475315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLPIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests the potential of Befuraline as an antidepressant?
A: A study published in 1977 investigated the therapeutic effects of Befuraline in 64 patients diagnosed with various depressive syndromes []. The research indicated that Befuraline, administered at a daily dose of 150 mg, led to improvement in 52% of the patients. Notably, 70% of patients with endogenous depression showed full recovery, and significant improvement was observed in some patients who had not responded to previous treatments with other psychotropic drugs []. This suggests that Befuraline might hold potential as an antidepressant, particularly for specific subtypes of depression.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


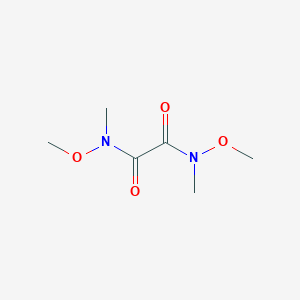
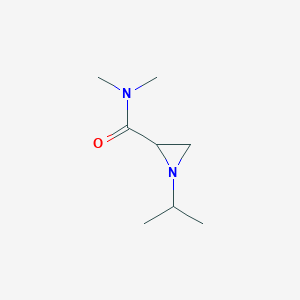
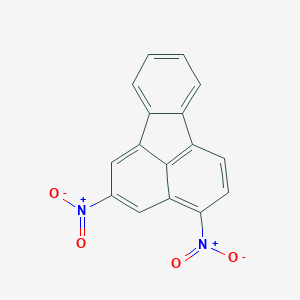
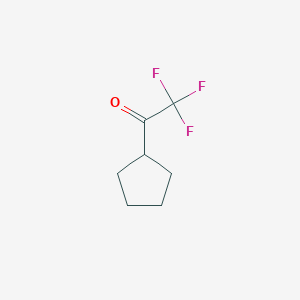
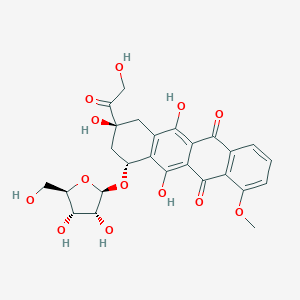
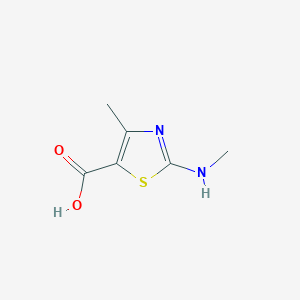
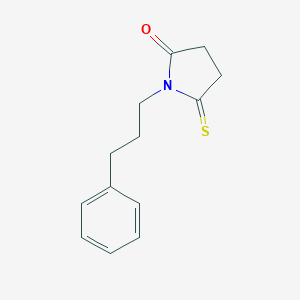
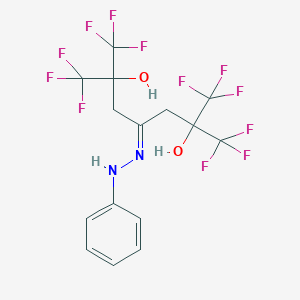
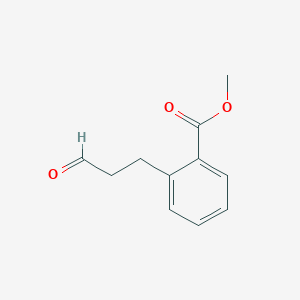
![[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate](/img/structure/B34648.png)
![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
